molecular formula C24H54O4SSn2 B1610990 Bis(Tri-n-Butyltin) Sulfate CAS No. 26377-04-8

Bis(Tri-n-Butyltin) Sulfate

Cat. No. B1610990
CAS RN: 26377-04-8
M. Wt: 676.2 g/mol
InChI Key: XEPUJTDDAPFGMG-UHFFFAOYSA-L
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Description

Bis(Tri-n-Butyltin) Sulfate is a chemical compound with the molecular formula C24H54O4SSn2 . It is used in various applications, including as a reagent in the synthesis of other chemical compounds .


Molecular Structure Analysis

The molecular structure of Bis(Tri-n-Butyltin) Sulfate consists of three butyl groups covalently bonded to a tin(IV) atom . The general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .


Chemical Reactions Analysis

While specific chemical reactions involving Bis(Tri-n-Butyltin) Sulfate are not detailed in the retrieved sources, organotin compounds like this are known to be involved in various chemical reactions, including tin-carbon bond formation, desulfurization, and deoxygenation .

Scientific Research Applications

Interaction with Cytochrome P-450

Bis(tri-n-butyltin) oxide, an agriculturally important biocidal agent, demonstrates a direct interaction with liver microsomes containing cytochrome P-450, producing a type I binding spectrum and leading to the conversion of cytochrome P-450 to cytochrome P-420. This interaction indicates the compound's potential impact on biochemical pathways involving these cytochromes (Rosenberg & Drummond, 1983).

Solid State Interaction Analysis

Mössbauer spectroscopic studies of bis(tri-n-butyltin) sulfate provide insights into the intermolecular interactions of such species in solid states. These studies have implications for understanding the compound's behavior in various physical and chemical environments (Sano & Mekata, 1975).

Biodegradation Processes

Bis(tri-n-butyltin) oxide can be biodegraded by a mixed bacterial culture from activated sludge under aerobic and anaerobic conditions. Understanding this biodegradation process is crucial for addressing environmental contamination and toxicity concerns (Shizhong, Chau & Liu, 1989).

Synthesis and Polymerization

The compound is used in the syndiospecific polymerization of racemic butyrolactone, forming predominantly syndiotactic poly(β-hydroxybutyrate). This application demonstrates its utility in specialized chemical synthesis and polymer production (Kemnitzer, Mccarthy & Gross, 1993).

Reaction with Silica Gel

A quick reaction of bis(tri-n-butyltin) oxide with chromatographic silica gel indicates its utility in surface modification and potentially in chromatographic applications (Grachev, Lapitskaya, Vasiljeva & Pivnitsky, 2015).

Organotin Polymer Synthesis

The synthesis of bis(tri-n-butyltin) esters of dicarboxylic acid and the structure of the resulting organotin polymer illustrate its role in creating complex chemical structures with potential industrial applications (Yin, Wang & Ma, 2003).

Immunotoxicity Studies

Gene expression profiling of bis(tri-n-butyltin)oxide-induced immunotoxicity in mice and rats highlights its impact on the immune system, providing insights for toxicology and environmental health research (Baken, van Loveren, Pennings, de Vries, Breit & van Steeg, 2006).

Safety And Hazards

Bis(Tri-n-Butyltin) Sulfate is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributylstannanylium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPUJTDDAPFGMG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54O4SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(Tri-n-Butyltin) Sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CH Stapfer, KL Leung, RH Herber - Inorganic Chemistry, 1970 - ACS Publications
It is self-evidentthat the structures of compounds which are liquids (or gases) under ordinary conditions or to which X-ray diffraction methodscannot be applied for various reasons must …
Number of citations: 14 pubs.acs.org
H Sano, Y Mekata - Chemistry Letters, 1975 - journal.csj.jp
The Mössbauer parameters of bis(tri-n-butyltin) sulfate, selenate, and chromate have been determined in order to elucidate the intermolecular interaction of such species in solid state. …
Number of citations: 9 www.journal.csj.jp
JR Sams, REB Garrod, RH Platt - Inorganic Chemistry, 1971 - ACS Publications
Herber’s values1 for [(re-C4H9) 3Sn] 2S04. The isomer shift (IS) of the butyl compound is somewhat higher than those of the methyl derivatives, a trend also found in trialkyltin …
Number of citations: 2 pubs.acs.org
RH Herber - The Journal of Chemical Physics, 1971 - pubs.aip.org
The Mössbauer parameters of a number of butyltin compounds have been determined in order to elucidate the relationship between molecular structure and spectroscopic properties of …
Number of citations: 22 pubs.aip.org
DW DuBois, RT Iwamoto, J Kleinberg - Inorganic Chemistry, 1970 - ACS Publications
Ligand Meff, BM N, N'-bis (salicylidene) dimethylenediamino 2.28 N, N'-bis (salicylidene) trimethylenediamino 4.50 N, N'-bis (saKcylidene) tetramethylenediamino 4.37 N, N'-bis (…
Number of citations: 8 pubs.acs.org
CH Stapfer, RH Herber - Journal of Organometallic Chemistry, 1972 - Elsevier
The oxidation of n-butyldithiostannonic acid with tert-butyl hydroperoxide leads to monomeric bis(hydroxy-n-butyltin) orthosulfite which reacts readily with several organic and inorganic …
Number of citations: 5 www.sciencedirect.com
SA Chicu, MA Tudoran, MV Putz - New Frontiers in Nanochemistry …, 2020 - CRC Press
Number of citations: 2

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